5-Bromo-3-(2-hydroxyethoxy)-pyridine
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Overview
Description
5-Bromo-3-(2-hydroxyethoxy)-pyridine is a halogenated heterocyclic compound with the molecular formula C7H8BrNO3 It is characterized by the presence of a bromine atom at the 5-position and a hydroxyethoxy group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-hydroxyethoxy)-pyridine typically involves the bromination of 3-(2-hydroxyethoxy)-pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-hydroxyethoxy)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethoxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated compounds, modified hydroxyethoxy derivatives.
Scientific Research Applications
5-Bromo-3-(2-hydroxyethoxy)-pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-hydroxyethoxy)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyethoxy group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
- 5-Bromo-3-iodo-pyridin-2-ol
- 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
- 5-Bromo-2-iodopyridin-3-ol
Uniqueness
5-Bromo-3-(2-hydroxyethoxy)-pyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both a bromine atom and a hydroxyethoxy group provides distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various fields of research and industry.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUXSYPUWVAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402388 |
Source
|
Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-71-7 |
Source
|
Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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